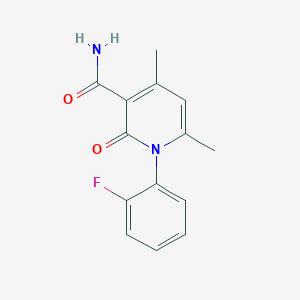
N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide, commonly known as Memantine, is a medication used to treat Alzheimer's disease and dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating glutamate, an important neurotransmitter in the brain. Memantine has been widely researched for its potential in treating various neurological disorders.
Mécanisme D'action
Memantine works by blocking the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter in the brain. By blocking the NMDA receptor, Memantine reduces the influx of calcium into the neuron, which can lead to neuronal damage and cell death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function, memory, and overall quality of life in patients with Alzheimer's disease. It has also been investigated for its potential in treating depression, anxiety, and addiction. Memantine has been shown to have a low toxicity profile, with few side effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Memantine is also relatively easy to synthesize and purify, making it an accessible compound for researchers. However, Memantine has limitations as well. It is a relatively large and complex molecule, which can make it difficult to modify for structure-activity relationship studies. Additionally, Memantine has a relatively low potency, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for Memantine research. One area of interest is the potential use of Memantine in combination with other medications for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of Memantine derivatives with improved potency and selectivity. Additionally, Memantine has been investigated for its potential in treating various psychiatric disorders, and further research in this area is warranted. Finally, Memantine has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke, and further research in this area may lead to the development of new treatments for these conditions.
Méthodes De Synthèse
Memantine is synthesized by reacting 1-adamantanamine with methylamine and 2-bromopropene in the presence of a base, followed by iodination with iodine. The resulting compound is then purified by recrystallization. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
Memantine has been studied extensively for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to improve cognitive function, memory, and overall quality of life in patients with Alzheimer's disease. Memantine has also been investigated for its potential in treating depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NOS.HI/c1-10-9-18-14(17-10)16(2)15-6-11-3-12(7-15)5-13(4-11)8-15;/h9,11-13H,3-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNVPLUDIUNIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+](C)C23CC4CC(C2)CC(C4)C3)O1.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)

![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)

![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate acetate (salt)](/img/structure/B5294155.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B5294171.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5294181.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5294202.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine](/img/structure/B5294213.png)